molecular formula C7H13NO2 B14680188 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one CAS No. 35167-42-1

5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one

Cat. No.: B14680188
CAS No.: 35167-42-1
M. Wt: 143.18 g/mol
InChI Key: LULKZZADSWJRGB-UHFFFAOYSA-N
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Description

5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidinones, which are known for their versatile biological activities and applications in medicinal chemistry . The presence of a hydroxyl group and three methyl groups on the pyrrolidinone ring makes this compound unique and potentially useful in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4,5-trimethyl-2-oxopentanoic acid with hydroxylamine, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Mechanism of Action

The mechanism of action of 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with enzyme active sites. These interactions can inhibit enzyme activity or modulate biological pathways, leading to the compound’s observed effects .

Properties

CAS No.

35167-42-1

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

5-hydroxy-4,4,5-trimethylpyrrolidin-2-one

InChI

InChI=1S/C7H13NO2/c1-6(2)4-5(9)8-7(6,3)10/h10H,4H2,1-3H3,(H,8,9)

InChI Key

LULKZZADSWJRGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)NC1(C)O)C

Origin of Product

United States

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